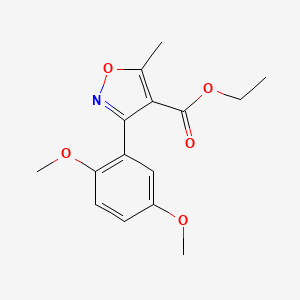

Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

ethyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3 |

InChI Key |

TUDBBOVBAXIHJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzohydroxamoyl Chloride with Ethyl Acetoacetate

One of the classical and effective synthetic routes involves the condensation of 2,5-dimethoxybenzohydroxamoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. This method is adapted from analogous processes used for related isoxazole derivatives.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,5-Dimethoxybenzohydroxamoyl chloride + Ethyl acetoacetate + Triethylamine | The condensation reaction forms the isoxazole ring by nucleophilic attack and cyclization. |

| 2 | Use of inert dehydrating agents (e.g., anhydrous magnesium sulfate or molecular sieves) | To remove water and drive the cyclization forward. |

| 3 | Reaction temperature: ambient to mild heating (room temperature to 50°C) | To optimize yield and minimize side reactions. |

This method yields this compound with good selectivity and purity.

Synthesis via Ethyl Ethoxymethyleneacetoacetate Intermediate

An advanced and improved process involves the preparation of an intermediate, ethyl ethoxymethyleneacetoacetate, which then undergoes cyclization with hydroxylamine derivatives to form the isoxazole ring.

| Step | Reagents & Conditions | Description |

|---|---|---|

| a | Ethyl acetoacetate + Triethylorthoformate + Acetic anhydride (75–150°C) | Formation of ethyl ethoxymethyleneacetoacetate intermediate. |

| b | Reaction of intermediate with hydroxylamine sulfate + sodium acetate (−20°C to 10°C) | Cyclization to ethyl 5-methylisoxazole-4-carboxylate derivative. |

| c | Purification via crystallization using solvents such as toluene, acetic acid, or ethyl acetate | To isolate pure isoxazole ester. |

This method, although reported for related isoxazole derivatives, can be adapted for the 2,5-dimethoxyphenyl substituted compound by using the corresponding hydroxylamine salts or benzohydroxamoyl derivatives.

Post-Synthesis Functionalization and Purification

After the formation of the isoxazole ring, the compound is typically purified by:

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Formation of hydroxamoyl chloride | 2,5-Dimethoxybenzaldehyde derivatives + Chlorinating agents | To prepare reactive intermediate | Requires controlled conditions to avoid decomposition |

| Condensation with ethyl acetoacetate | Triethylamine, inert dehydrating agent, room temp to mild heat | Isoxazole ring formation | Yields ethyl ester substituted isoxazole |

| Alternative route via ethyl ethoxymethyleneacetoacetate | Triethylorthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate | Intermediate formation and cyclization | Allows better control of impurities |

| Purification | Solvent extraction, chromatography, crystallization | To isolate pure compound | Solvent choice critical for yield and purity |

Research Findings and Optimization Notes

- Use of inert dehydrating agents such as anhydrous magnesium sulfate or molecular sieves improves yield by shifting equilibrium toward cyclization.

- Maintaining low temperature during hydroxylamine addition (−20°C to 10°C) minimizes side reactions and by-product formation.

- Crystallization from solvent mixtures like toluene and acetic acid enhances purity and facilitates isolation of the product in high yield.

- Triethylamine serves both as a base and acid scavenger, critical for neutralizing HCl formed during condensation.

- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures high-quality product with minimal impurities.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Basic hydrolysis (saponification) | NaOH (2M), ethanol, reflux | 3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid |

| Acidic hydrolysis | HCl (conc.), reflux | Same carboxylic acid with lower yield |

This reaction is critical for converting the ester into bioactive carboxylates or intermediates for amide coupling .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl group directs electrophiles to specific positions:

-

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0–5°C

-

Product : Nitro group introduced at the para position relative to methoxy groups.

-

-

Sulfonation :

-

Conditions : H₂SO₄, 50°C

-

Product : Sulfonic acid derivatives for solubility enhancement.

-

Transition Metal-Catalyzed Coupling Reactions

The isoxazole ring participates in cross-coupling reactions:

These reactions enable structural diversification for pharmacological studies .

Bromination and Halogenation

Selective halogenation occurs at the methyl group or isoxazole ring:

-

Radical Bromination :

-

Reagents : N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux

-

Product : 5-(Bromomethyl)isoxazole derivative.

-

-

Electrophilic Bromination :

-

Reagents : Br₂, FeBr₃, CH₂Cl₂

-

Site : Position 3 of the phenyl ring (ortho to methoxy).

-

Cycloaddition and Ring-Opening Reactions

The isoxazole ring undergoes 1,3-dipolar cycloaddition with nitrile oxides:

| Dipolarophile | Conditions | Product |

|---|---|---|

| Nitrile oxide | Microwave, 100°C, 30 min | Isoxazoline-linked conjugates |

Ring-opening under basic conditions yields β-ketoamide derivatives, useful in peptide mimetics .

Synthetic Byproducts and Isomeric Impurities

During synthesis, non-specific cyclization generates constitutional isomers (e.g., ethyl-3-methylisoxazole-4-carboxylate), which co-elute with the target compound in HPLC (ΔRₜ = 0.2–0.3 min) . Mitigation strategies include:

Scientific Research Applications

Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Methylisoxazole-4-Carboxylate (CAS 51135-73-0)

This compound shares the same isoxazole-4-carboxylate core but lacks the 3-(2,5-dimethoxyphenyl) substituent. Key differences include:

- Molecular Weight : 169.18 g/mol (vs. 305.33 g/mol for the target compound).

- Applications : Ethyl 5-methylisoxazole-4-carboxylate is primarily used as a synthetic intermediate, whereas the dimethoxyphenyl variant may exhibit enhanced bioactivity due to additional aromatic interactions .

Methyl 3-(4-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate

This analog substitutes the 2,5-dimethoxyphenyl group with a 4-fluorophenyl moiety and uses a methyl ester instead of ethyl. Notable comparisons include:

- Lipophilicity : The methyl ester and fluorophenyl group reduce logP compared to the ethyl ester and dimethoxyphenyl group, impacting membrane permeability .

- Synthetic Utility : The fluorinated derivative may serve as a precursor for radiolabeling studies, whereas the dimethoxy variant is more suited for exploring methoxy-dependent pharmacological effects.

Ethyl 4-Methyl-2-(2-Methoxyphenyl)Thiazole-5-Carboxylate (CAS 82875-48-7)

Replacing the isoxazole ring with a thiazole introduces a sulfur atom, altering electronic and steric profiles:

- Substituent Position : The 2-methoxyphenyl group at position 2 (vs. 3 in the target compound) may lead to distinct conformational preferences in binding interactions .

Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate (CAS 100596-39-2)

This compound diverges significantly with an isophthalate core but shares ester functionalities:

- Polarity: The dual ester groups and amino substituent increase hydrophilicity, contrasting with the target compound’s moderate lipophilicity.

- Applications : Likely used in polymer or coordination chemistry due to its rigid aromatic structure and multiple binding sites .

Research Implications and Gaps

Further studies should prioritize:

- Bioactivity Screening : Comparative assays against microbial or enzymatic targets.

- Solubility and Stability : Experimental determination of logP, metabolic stability, and ester hydrolysis rates.

- Synthetic Modifications : Exploration of substituent effects (e.g., replacing methoxy with other alkoxy groups).

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate?

A common approach involves the cyclocondensation of hydroxylamine derivatives with β-keto esters. For analogs, oxime intermediates (e.g., from substituted benzaldehydes) are reacted with ethyl acetoacetate under alkaline conditions, followed by cyclization and esterification . Characterization typically employs HPLC for purity assessment (>95%) and NMR (¹H/¹³C) to confirm substitution patterns, particularly the 2,5-dimethoxy phenyl group .

Q. How can researchers validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, related isoxazole derivatives show dihedral angles between the isoxazole and aromatic rings (e.g., 88.48°–89.92°), with ester groups nearly coplanar to the heterocycle . Complementary techniques include FT-IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (m/z ~335 for molecular ion) .

Q. What preliminary biological assays are suitable for screening its activity?

Cell viability assays (e.g., MTT) in cancer lines (e.g., SNB-19 glioblastoma) at concentrations up to 25 µM can assess cytotoxicity. For antimicrobial activity, disk diffusion or microdilution methods against Gram-positive/negative bacteria are recommended. Note: Structural analogs exhibit variable activity, necessitating dose-response validation .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,5-dimethoxy substituents influence bioactivity?

Computational studies (DFT, molecular docking) can model interactions with targets like DNA G-quadruplexes or enzymes. The methoxy groups enhance electron density on the phenyl ring, potentially improving π-stacking (evidenced by edge-to-face interactions at ~5.1 Å distances in anthracene analogs) . Compare with 3,4-dimethoxy or halogen-substituted analogs to isolate substituent effects .

Q. How can researchers resolve contradictions in reported biological data for isoxazole derivatives?

Discrepancies (e.g., antitumor activity vs. lack of cytotoxicity) may arise from assay conditions (e.g., cell line specificity) or metabolite stability. Methodological solutions:

- Conduct pharmacokinetic profiling (e.g., microsomal stability assays).

- Use orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition).

- Validate target engagement via SPR or thermal shift assays .

Q. What crystallographic insights are critical for structure-activity relationship (SAR) studies?

SC-XRD reveals key intermolecular interactions (e.g., C–H···O/N hydrogen bonds) that stabilize the crystal lattice and inform solubility. For example, weak C–H···O interactions (3.3 Å) in analogs correlate with improved membrane permeability . Pair with Hirshfeld surface analysis to quantify interaction contributions .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Reaction monitoring via in situ IR or LC-MS identifies intermediates (e.g., oxime chlorides). For a related chlorophenyl analog, optimizing stoichiometry of hydroxylamine hydrochloride and reaction pH increased yield by 20% . Scale-up considerations: Use flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for cyclization to avoid hydrolysis of the ester group .

- Analytical : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity checks .

- Safety : While no specific hazards are reported for this compound, handle analogs with chlorinated substituents under fume hoods due to potential toxicity .

For further structural or synthetic guidance, consult PubChem datasets (CID: [retrieve via PubChem]) and crystallographic databases (CCDC entries referenced in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.